(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is a versatile organosilicon compound used in various scientific research fields. It possesses unique properties that enable its application in organic synthesis, material science, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane typically involves the reaction of diphenylmethylsilane with chloromethyl-dimethyl-chlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. The reaction temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Reduction: Can be reduced to form silanes using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions
Substitution: Alcohols, amines, or thiols in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Siloxanes, silanols, or silamines.
Hydrolysis: Silanols and hydrochloric acid.
Reduction: Silanes.
Scientific Research Applications
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for hydroxyl and amino groups in complex organic molecules.
Material Science: In the synthesis of silicon-based polymers and materials with unique electrical and thermal properties.
Pharmaceutical Research: As an intermediate in the synthesis of biologically active compounds and drug candidates.
Mechanism of Action
The mechanism of action of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane involves the formation of silicon-carbon bonds, which impart stability and unique properties to the resulting compounds. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen, making it a valuable building block in organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
Chloro(dimethyl)phenylsilane: Similar structure but with a phenyl group instead of a diphenylmethyl group.
Dichlorodimethylsilane: Contains two chlorine atoms and is used in the synthesis of siloxane polymers.
Chlorotrimethylsilane: Contains three methyl groups and is used as a silylating agent.
Uniqueness
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is unique due to the presence of both diphenylmethyl and dimethyl groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Properties
IUPAC Name |
chloro-dimethyl-[[methyl(diphenyl)silyl]methyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClSi2/c1-18(2,17)14-19(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHAQXCCIUJNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.